molecular formula C24H23ClN2O6 B8730242 Diethyl 2-(4-chlorobenzamido)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate

Diethyl 2-(4-chlorobenzamido)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate

Cat. No.: B8730242
M. Wt: 470.9 g/mol
InChI Key: IMTLPYCYJGUFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(4-chlorobenzamido)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate is a useful research compound. Its molecular formula is C24H23ClN2O6 and its molecular weight is 470.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H23ClN2O6

Molecular Weight

470.9 g/mol

IUPAC Name

diethyl 2-[(4-chlorobenzoyl)amino]-2-[(2-oxo-1H-quinolin-4-yl)methyl]propanedioate

InChI

InChI=1S/C24H23ClN2O6/c1-3-32-22(30)24(23(31)33-4-2,27-21(29)15-9-11-17(25)12-10-15)14-16-13-20(28)26-19-8-6-5-7-18(16)19/h5-13H,3-4,14H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

IMTLPYCYJGUFHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)(C(=O)OCC)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 3.93 g of potassium hydroxide (90%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.17 g (92.04%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.23 g
Type
reactant
Reaction Step Three

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